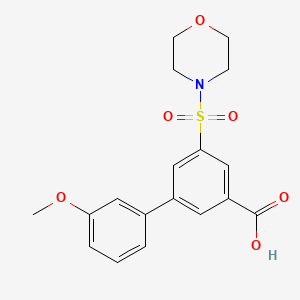
2-(3,5-dimethylphenoxy)-N-(4-methoxy-3-nitrophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-dimethylphenoxy)-N-(4-methoxy-3-nitrophenyl)acetamide, also known as DMNAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. DMNAA is a member of the acetanilide family of compounds and is synthesized through a multi-step process involving several chemical reactions.
Wirkmechanismus
The mechanism of action of 2-(3,5-dimethylphenoxy)-N-(4-methoxy-3-nitrophenyl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. 2-(3,5-dimethylphenoxy)-N-(4-methoxy-3-nitrophenyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 2-(3,5-dimethylphenoxy)-N-(4-methoxy-3-nitrophenyl)acetamide has also been shown to bind to and activate peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
2-(3,5-dimethylphenoxy)-N-(4-methoxy-3-nitrophenyl)acetamide has been shown to have a range of biochemical and physiological effects in various biological systems. In vitro studies have demonstrated that 2-(3,5-dimethylphenoxy)-N-(4-methoxy-3-nitrophenyl)acetamide can inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. 2-(3,5-dimethylphenoxy)-N-(4-methoxy-3-nitrophenyl)acetamide has also been shown to reduce inflammation and oxidative stress in animal models of disease. In addition, 2-(3,5-dimethylphenoxy)-N-(4-methoxy-3-nitrophenyl)acetamide has been shown to improve glucose and lipid metabolism in animal models of diabetes and obesity.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3,5-dimethylphenoxy)-N-(4-methoxy-3-nitrophenyl)acetamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it is stable under a variety of conditions. However, 2-(3,5-dimethylphenoxy)-N-(4-methoxy-3-nitrophenyl)acetamide also has some limitations. It is a highly reactive compound and can be toxic at high concentrations, making it difficult to work with in some experiments. In addition, 2-(3,5-dimethylphenoxy)-N-(4-methoxy-3-nitrophenyl)acetamide has limited solubility in water, which can make it challenging to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 2-(3,5-dimethylphenoxy)-N-(4-methoxy-3-nitrophenyl)acetamide. One area of interest is the development of 2-(3,5-dimethylphenoxy)-N-(4-methoxy-3-nitrophenyl)acetamide-based drugs for the treatment of cancer, inflammation, and other diseases. Another area of interest is the exploration of 2-(3,5-dimethylphenoxy)-N-(4-methoxy-3-nitrophenyl)acetamide's effects on the nervous system, particularly its potential as a treatment for neurodegenerative diseases. Additionally, there is growing interest in the use of 2-(3,5-dimethylphenoxy)-N-(4-methoxy-3-nitrophenyl)acetamide in materials science, particularly in the development of new materials with unique properties.
Synthesemethoden
The synthesis of 2-(3,5-dimethylphenoxy)-N-(4-methoxy-3-nitrophenyl)acetamide involves several steps, starting with the reaction of 3,5-dimethylphenol with chloroacetyl chloride to form 3,5-dimethylphenyl-2-chloroacetate. This intermediate compound is then reacted with 4-methoxy-3-nitroaniline to form 2-(3,5-dimethylphenoxy)-N-(4-methoxy-3-nitrophenyl)acetamide. The overall synthesis process is complex and requires careful monitoring of reaction conditions to ensure high yields and purity.
Wissenschaftliche Forschungsanwendungen
2-(3,5-dimethylphenoxy)-N-(4-methoxy-3-nitrophenyl)acetamide has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, 2-(3,5-dimethylphenoxy)-N-(4-methoxy-3-nitrophenyl)acetamide has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and other diseases. In pharmacology, 2-(3,5-dimethylphenoxy)-N-(4-methoxy-3-nitrophenyl)acetamide has been studied for its effects on various biological systems, including the nervous system, cardiovascular system, and immune system. In materials science, 2-(3,5-dimethylphenoxy)-N-(4-methoxy-3-nitrophenyl)acetamide has been explored for its potential use in the development of new materials with unique properties.
Eigenschaften
IUPAC Name |
2-(3,5-dimethylphenoxy)-N-(4-methoxy-3-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-11-6-12(2)8-14(7-11)24-10-17(20)18-13-4-5-16(23-3)15(9-13)19(21)22/h4-9H,10H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJLRMKRYCFQEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC2=CC(=C(C=C2)OC)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-dimethylphenoxy)-N-(4-methoxy-3-nitrophenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)amino]butan-2-ol](/img/structure/B5491351.png)
![N-[1-(2,5-dimethylphenyl)ethyl]methanesulfonamide](/img/structure/B5491357.png)
![N-(3-amino-3-oxopropyl)-5-[(3-fluorophenoxy)methyl]-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5491362.png)
![N-[2-(benzyloxy)ethyl]-2-biphenylcarboxamide](/img/structure/B5491366.png)
![ethyl 2-[(1-ethyl-1H-pyrazol-4-yl)methylene]-5-(4-isopropylphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5491367.png)
![1-(2-fluorophenyl)-5-oxo-N-[3-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide](/img/structure/B5491384.png)
![4-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile](/img/structure/B5491387.png)




![2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(3-nitrophenyl)acrylonitrile](/img/structure/B5491437.png)
![N-{[(3S*,4S*)-3-hydroxypiperidin-4-yl]methyl}-1H-benzimidazole-2-carboxamide](/img/structure/B5491439.png)